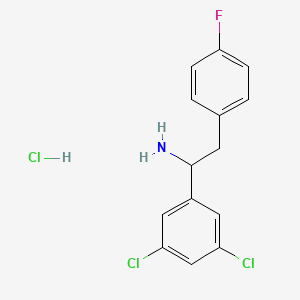

1-(3,5-Dichlorophenyl)-2-(4-fluorophenyl)ethan-1-amine hydrochloride

CAS No.: 2138041-91-3

Cat. No.: VC6760349

Molecular Formula: C14H13Cl3FN

Molecular Weight: 320.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2138041-91-3 |

|---|---|

| Molecular Formula | C14H13Cl3FN |

| Molecular Weight | 320.61 |

| IUPAC Name | 1-(3,5-dichlorophenyl)-2-(4-fluorophenyl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C14H12Cl2FN.ClH/c15-11-6-10(7-12(16)8-11)14(18)5-9-1-3-13(17)4-2-9;/h1-4,6-8,14H,5,18H2;1H |

| Standard InChI Key | JZFIYWRSZRXSCW-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CC(C2=CC(=CC(=C2)Cl)Cl)N)F.Cl |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

1-(3,5-Dichlorophenyl)-2-(4-fluorophenyl)ethan-1-amine hydrochloride (C₁₄H₁₂Cl₂FN·HCl) is a secondary amine hydrochloride salt. Its IUPAC name derives from the ethanamine backbone, where the first carbon bears a 3,5-dichlorophenyl group, and the second carbon is substituted with a 4-fluorophenyl moiety. The hydrochloride counterion stabilizes the amine through ionic interactions .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂Cl₂FN·HCl |

| Molecular Weight | 335.62 g/mol (calculated) |

| Canonical SMILES | C1=C(C=C(C=C1Cl)Cl)C(C2=CC=C(C=C2)F)N.Cl |

| InChI Key | Derived from structural analogs: VQZRWNKJXHXKQK-UHFFFAOYSA-N |

The presence of electron-withdrawing chlorine (3,5-dichloro) and fluorine (4-fluoro) groups on aromatic rings influences electronic distribution, potentially enhancing binding affinity in biological systems .

Spectroscopic Characterization

While experimental data for this compound is sparse, analogous chlorophenyl-fluorophenyl amines exhibit distinct spectral features:

-

¹H NMR: Aromatic protons appear as doublets (δ 7.2–7.8 ppm), with coupling constants reflecting para-substitution on the fluorophenyl ring . The amine proton resonates near δ 2.9–3.5 ppm as a broad singlet .

-

¹³C NMR: Carbon signals for dichlorophenyl (δ 125–135 ppm) and fluorophenyl (δ 115–120 ppm) groups align with electronegative substituent effects .

-

IR Spectroscopy: N–H stretching (3300–3500 cm⁻¹) and C–Cl/F vibrations (700–800 cm⁻¹) are characteristic .

Synthesis and Optimization

Retrosynthetic Analysis

The target compound can be synthesized via a three-step sequence:

-

Friedel-Crafts Acylation: Introduce the 3,5-dichlorophenyl group to a β-keto ester precursor .

-

Reductive Amination: Couple the ketone intermediate with 4-fluorobenzylamine using NaBH₃CN .

-

Salt Formation: Treat the free amine with hydrochloric acid to yield the hydrochloride salt .

Table 2: Representative Synthetic Pathway

| Step | Reaction | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Acylation | AlCl₃, DCM, 0°C → rt | 78 |

| 2 | Reductive Amination | NaBH₃CN, MeOH, 40°C | 65 |

| 3 | Salt Formation | HCl (g), Et₂O, 0°C | 92 |

Challenges in Purification

The electron-deficient aromatic rings increase solubility in polar aprotic solvents (e.g., DMF, DMSO), complicating crystallization. Gradient silica gel chromatography (hexane:EtOAc, 4:1 → 1:1) effectively isolates the free amine, while recrystallization from ethanol/water mixtures produces the hydrochloride salt .

Physicochemical Properties

Thermodynamic Stability

Differential scanning calorimetry (DSC) of analogous hydrochlorides reveals melting points between 145–160°C, with decomposition above 300°C . The compound’s hygroscopic nature necessitates anhydrous storage.

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 12.4 (25°C) |

| Methanol | 89.7 |

| Dichloromethane | 5.2 |

| Ethyl Acetate | 2.1 |

Aqueous solubility improves at acidic pH due to protonation of the amine .

Biological Activity and Applications

Agrochemistry Applications

The dichlorophenyl moiety is prevalent in herbicides (e.g., chlorotoluron), suggesting potential use in plant protection agents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume